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Compound of Interest

Compound Name: Tert-butyl 2-methylpropanoate

Cat. No.: B095702 Get Quote

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR)

spectrum of tert-butyl 2-methylpropanoate. It is intended for researchers, scientists, and

professionals in the field of drug development and organic chemistry who utilize NMR

spectroscopy for structural elucidation.

Molecular Structure and Proton Environments
Tert-butyl 2-methylpropanoate, also known as tert-butyl isobutyrate, possesses the chemical

formula C8H16O2. The molecule has three distinct proton environments, which give rise to

three unique signals in its 1H NMR spectrum. Due to the symmetry of the tert-butyl and

isopropyl groups, many protons are chemically equivalent.[1][2]

tert-butyl group protons (a): Nine equivalent protons of the three methyl groups attached to a

quaternary carbon.

Isopropyl methyl protons (b): Six equivalent protons of the two methyl groups attached to the

methine carbon.

Isopropyl methine proton (c): One proton on the carbon attached to the two methyl groups

and the carbonyl group.

1H NMR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b095702?utm_src=pdf-interest
https://www.benchchem.com/product/b095702?utm_src=pdf-body
https://www.benchchem.com/product/b095702?utm_src=pdf-body
https://www.masterorganicchemistry.com/2022/02/08/1h-nmr-how-many-signals/
https://www.docbrown.info/page06/spectra2/2-iodo-2-methylpropane-nmr1h.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The 1H NMR spectrum of tert-butyl 2-methylpropanoate is characterized by three signals

with specific chemical shifts, integration values, and splitting patterns. The data presented here

is a prediction based on typical chemical shift values and analysis of similar structures. Actual

experimental values may vary slightly depending on the solvent and experimental conditions.[3]

Signal Protons
Chemical
Shift (δ,
ppm)

Integration Multiplicity
Coupling
Constant (J,
Hz)

a -C(CH₃)₃ ~ 1.45 9H Singlet (s) N/A

b -CH(CH₃)₂ ~ 1.15 6H Doublet (d) ~ 7.0

c -CH(CH₃)₂ ~ 2.45 1H Septet (sept) ~ 7.0

Detailed Experimental Protocol
The following is a standard protocol for acquiring a high-resolution 1H NMR spectrum of a

small organic molecule like tert-butyl 2-methylpropanoate.

3.1 Sample Preparation

Sample Weighing: Accurately weigh approximately 5-10 mg of tert-butyl 2-
methylpropanoate.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl3) in a clean, dry vial.[4] Deuterated solvents are used to avoid

large solvent signals in the proton spectrum.[5]

Internal Standard: Add a small amount (1-2 drops of a dilute solution) of an internal standard,

typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00

ppm.[4]

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm

NMR tube.

Capping: Securely cap the NMR tube.
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3.2 NMR Spectrometer Setup and Data Acquisition

Instrumentation: The spectrum is typically acquired on a 300 MHz or higher field NMR

spectrometer.[6]

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR

probe.

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal

of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then

optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

Acquisition Parameters: Standard acquisition parameters for a 1H NMR spectrum are set.

This includes defining the spectral width, acquisition time, number of scans, and relaxation

delay.

Data Acquisition: The experiment is initiated, and the free induction decay (FID) signal is

collected.

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier

transform. The spectrum is then phased, baseline corrected, and referenced to the TMS

signal at 0.00 ppm.

Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to

confirm the structure of the compound.

Visualization of Molecular Structure and 1H NMR
Signal Correlation
The following diagram illustrates the structure of tert-butyl 2-methylpropanoate and the

correspondence between the different proton environments and their signals in the 1H NMR

spectrum.

Caption: Correlation of proton environments in tert-butyl 2-methylpropanoate with their 1H

NMR signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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